3-Fluoro-4-(4-methylpiperazin-1-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with readily available materials. For instance, the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline is achieved through a condensation reaction followed by a reduction process, yielding an 82% overall yield . This suggests that a similar approach could potentially be applied to synthesize 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, starting with appropriate fluoro-substituted benzene and piperazine derivatives.
Molecular Structure Analysis
While the molecular structure of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is not explicitly analyzed in the provided papers, the structure of related compounds, such as the 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles, is synthesized and characterized . These compounds contain a piperazine ring, which is also present in 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, indicating that the molecular interactions and properties could be somewhat similar.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. However, the synthesis of related compounds involves reactions such as the Mannich reaction, which is used to synthesize a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles with varying substituents on the piperazine ring . This indicates that the Mannich reaction could be a relevant reaction for modifying the piperazine ring of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline are not detailed in the provided papers. However, the characterization of similar compounds, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, includes techniques like TLC, melting point determination, and 1H-NMR . These methods could be applied to determine the properties of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, such as its purity, stability, and structural confirmation.
Scientific Research Applications
Method of Application
The synthesis involves a reaction in a 500-L, glass-lined reactor under an inert atmosphere with nitrogen gas. The reactor is charged with t-butanol, and various reagents including 3-fluoro-4-(4-methylpiperazin-1-yl)aniline are added. The resulting mixture is heated, filtered, washed, and concentrated to yield the desired product .
2. Synthesis of Nitrogenous Heterocyclic Derivatives
Method of Application
The synthesis involves a reaction of 3-fluoro-4-(4-methylpiperazin-1-yl)aniline with trimethylaluminum in anhydrous CH2Cl2 under nitrogen. Methyl 3-acetaminocrotonate is then added, and the reaction mixture is stirred at room temperature for several hours before being quenched with saturated NH4Cl .
Results: The specific results or outcomes of this synthesis are not provided in the source .
3. Synthesis of Piperazine Chrome-2-one Derivatives
Method of Application: The specific methods of synthesis are not provided in the source .
Results: The docking simulation of the most active eight piperazine chrome-2-one derivatives towards the oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
4. Synthesis of New Amides of the N-Methylpiperazine Series
Method of Application: The synthesis involves reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-yl)aniline . The specific methods of synthesis are not provided in the source .
Results: The specific results or outcomes of this synthesis are not provided in the source .
5. Synthesis of Piperazine Chrome-2-one Derivatives
Method of Application: The specific methods of synthesis are not provided in the source .
Results: The docking simulation of the most active eight piperazine chrome-2-one derivatives towards the oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
6. Synthesis of New Amides of the N-Methylpiperazine Series
Method of Application: The synthesis involves reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-yl)aniline . The specific methods of synthesis are not provided in the source .
Results: The specific results or outcomes of this synthesis are not provided in the source .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPUCAPKOUZKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382418 | |
Record name | 3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline | |
CAS RN |
221198-99-8 | |
Record name | 3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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